Sodium hydrogen 3-sulphonatoisonicotinate

Description

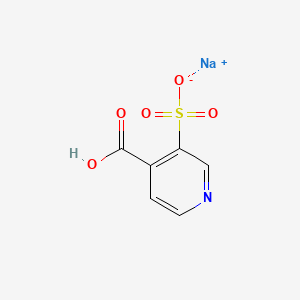

Sodium hydrogen 3-sulphonatoisonicotinate is a chemical compound with the molecular formula C6H4NNaO5S. It is known for its unique structure, which includes a sulfonate group attached to an isonicotinic acid moiety. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Properties

CAS No. |

51591-64-1 |

|---|---|

Molecular Formula |

C6H4NNaO5S |

Molecular Weight |

225.16 g/mol |

IUPAC Name |

sodium;4-carboxypyridine-3-sulfonate |

InChI |

InChI=1S/C6H5NO5S.Na/c8-6(9)4-1-2-7-3-5(4)13(10,11)12;/h1-3H,(H,8,9)(H,10,11,12);/q;+1/p-1 |

InChI Key |

PCGVTMOFALRHHB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 3-sulphonatoisonicotinate typically involves the sulfonation of isonicotinic acid. The process begins with the reaction of isonicotinic acid with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting sulfonated product is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen 3-sulphonatoisonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines or other reduced compounds.

Substitution: Various substituted isonicotinic acid derivatives.

Scientific Research Applications

Sodium hydrogen 3-sulphonatoisonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium hydrogen 3-sulphonatoisonicotinate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways and exert its effects through multiple mechanisms.

Comparison with Similar Compounds

- Sodium hydrogen 4-sulphonatoisonicotinate

- Sodium hydrogen 2-sulphonatoisonicotinate

- Sodium hydrogen 3-sulphobenzoate

Comparison: Sodium hydrogen 3-sulphonatoisonicotinate is unique due to its specific sulfonate group position on the isonicotinic acid ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the position of the sulfonate group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Biological Activity

Sodium hydrogen 3-sulphonatoisonicotinate (SHS) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological implications of SHS, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound is derived from isonicotinic acid, with a sulfonate group enhancing its solubility and biological activity. The synthesis typically involves the sulfonation of isonicotinic acid, followed by neutralization with sodium hydroxide. This process yields a compound that exhibits unique properties conducive to various biological applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that SHS exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial effects of different derivatives, SHS showed notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for SHS were comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

| Bacterial Strain | MIC (μg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ampicillin |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin |

2. Antioxidant Activity

The antioxidant capacity of SHS has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that SHS possesses a strong ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.

3. Antifungal Activity

In addition to antibacterial properties, SHS has shown antifungal activity against several yeast strains, including Candida albicans and Cryptococcus neoformans. The antifungal mechanism appears to involve disruption of cell membrane integrity, leading to cell lysis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of SHS involved testing against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that SHS not only inhibited bacterial growth but also reduced biofilm formation significantly, which is crucial in treating chronic infections.

Case Study 2: Antioxidant Properties

In vitro studies assessing the antioxidant properties of SHS revealed that at concentrations above 50 μg/mL, SHS effectively reduced oxidative stress markers in human epithelial cells exposed to hydrogen peroxide. This suggests a protective effect against oxidative damage.

The biological activities of SHS can be attributed to several mechanisms:

- Cell Membrane Disruption: SHS interacts with bacterial cell membranes, leading to increased permeability and eventual cell death.

- Radical Scavenging: The sulfonate group in SHS is believed to facilitate electron donation, neutralizing free radicals.

- Enzyme Inhibition: Preliminary studies suggest that SHS may inhibit key enzymes involved in microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.